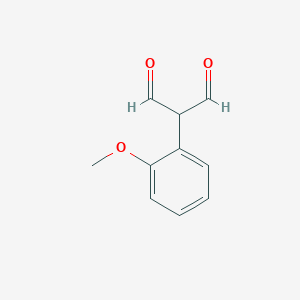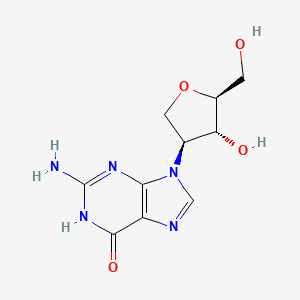
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol is a complex organic compound that belongs to the class of purine nucleosides. This compound is structurally related to nucleotides, which are the building blocks of DNA and RNA. It has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its structural similarity to nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol involves its interaction with specific molecular targets, such as enzymes involved in DNA and RNA synthesis. By mimicking natural nucleotides, it can inhibit the activity of these enzymes, thereby disrupting the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in target cells.
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral drug that shares structural similarities with 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol. Both compounds mimic nucleotides and inhibit viral replication.
Valacyclovir: A prodrug of acyclovir with improved bioavailability. It is also structurally related and functions similarly by inhibiting viral DNA synthesis.
Ganciclovir: Another antiviral compound with a similar mechanism of action, used primarily to treat cytomegalovirus infections.
Uniqueness
What sets this compound apart is its specific structural modifications that may confer unique pharmacokinetic properties, such as improved stability or targeted delivery. These unique features make it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
267.24 g/mol |
IUPAC名 |
2-amino-9-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-6(9(18)14-10)12-3-15(8)4-2-19-5(1-16)7(4)17/h3-5,7,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,7+/m0/s1 |
InChIキー |
DEEZTMBYCAECGS-KZLJYQGOSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C2N=C(NC3=O)N |
正規SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C2N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


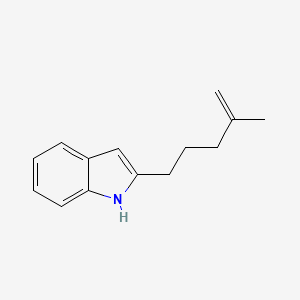
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)

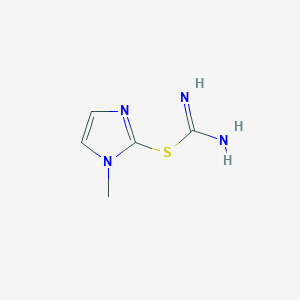

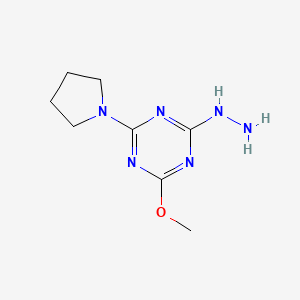
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)
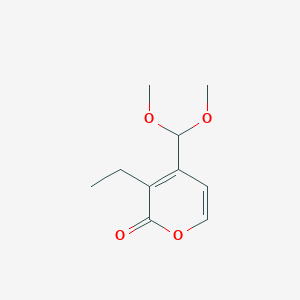
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

